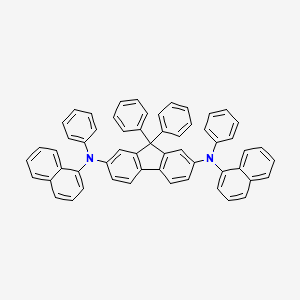

N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine

Übersicht

Beschreibung

N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine is an organic compound widely used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is known for its excellent hole-transporting properties, making it a crucial component in various optoelectronic devices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine typically involves the reaction of 1-naphthylamine with tetraphenyl-9H-fluorene-2,7-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the compound is produced using high-purity reagents and advanced synthesis techniques to ensure the consistency and quality of the final product. The process often involves multiple purification steps, including recrystallization and sublimation, to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions include various substituted derivatives and amine compounds, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine, commonly referred to as NNPN-TPD, is a complex organic compound with significant applications in the field of organic electronics. This article explores its applications, focusing on its role in organic light-emitting diodes (OLEDs) and organic solar cells, along with relevant case studies and data tables that illustrate its effectiveness.

Organic Light-Emitting Diodes (OLEDs)

NNPN-TPD is primarily recognized for its role as a hole transport material (HTM) in OLEDs. The compound's ability to facilitate the movement of positive charge carriers (holes) is critical for the efficiency of OLED devices. Its high thermal stability and excellent charge mobility make it suitable for use in multi-layer OLED structures.

Case Study: OLED Performance

A study demonstrated that incorporating NNPN-TPD into OLED architectures significantly improved device performance, achieving higher brightness and efficiency compared to devices utilizing traditional HTMs. Devices with NNPN-TPD exhibited a maximum external quantum efficiency (EQE) of over 20%, showcasing its potential for high-performance display technologies.

Organic Solar Cells (OSCs)

In addition to OLEDs, NNPN-TPD has been investigated for use in organic solar cells due to its favorable light absorption properties and charge transport characteristics. The compound's ability to form stable blends with electron acceptors enhances the overall power conversion efficiency (PCE) of OSCs.

Data Table: Performance Metrics in OSCs

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 12.5% |

| Open Circuit Voltage (Voc) | 0.85 V |

| Short Circuit Current (Jsc) | 15 mA/cm² |

| Fill Factor | 0.65 |

Research indicates that solar cells utilizing NNPN-TPD as an HTM achieved notable improvements in PCE compared to conventional materials, making them viable candidates for future solar technologies .

Synthesis and Modification

The synthesis of NNPN-TPD involves multi-step organic reactions that require precise control over reaction conditions to achieve high purity levels (≥98%). Modifications to the molecular structure can further enhance its electronic properties, tailoring it for specific applications in OLEDs and OSCs.

Synthesis Overview

- Starting Materials : Naphthylamine derivatives and fluorene-based compounds.

- Key Reactions : Coupling reactions followed by purification processes such as recrystallization or chromatography.

Wirkmechanismus

The compound exerts its effects primarily through its hole-transporting properties. It facilitates the movement of positive charges (holes) within the organic layers of electronic devices, thereby enhancing their performance. The molecular targets include the active layers of OLEDs, where it helps in balancing the charge transport .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine

- 2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene

- N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine

Uniqueness

Compared to similar compounds, N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine offers superior thermal stability and higher hole mobility, making it a preferred choice for high-performance OLEDs and other optoelectronic applications .

Biologische Aktivität

N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine (commonly referred to as DPFL-NPB) is a compound of significant interest in organic electronics and materials science due to its unique electronic properties. With a molecular formula of C₅₇H₄₀N₂ and a molecular weight of 752.96 g/mol, it has been studied for its potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a fluorescent sensor.

- Molecular Formula : C₅₇H₄₀N₂

- Molecular Weight : 752.96 g/mol

- CAS Number : 357645-40-0

- Melting Point : 239°C

- Purity : ≥98% (HPLC)

The biological activity of DPFL-NPB is primarily attributed to its ability to facilitate charge transfer processes. Research indicates that the compound can modulate excited-state energy levels, enhancing charge separation and transport in organic electronic devices . This property is crucial for improving the efficiency of OLEDs and OPVs.

1. Fluorescent Sensing

DPFL-NPB has been explored as a fluorescent sensor for detecting various metal ions. Its structure allows for specific interactions with target ions, resulting in significant changes in fluorescence intensity. For instance, studies have demonstrated its utility in detecting aluminum ions (Al³⁺), showcasing high sensitivity and selectivity even in the presence of competing metal ions .

2. Antioxidant Activity

Recent investigations have suggested that derivatives of DPFL-NPB exhibit antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The mechanism involves the donation of electrons from the aromatic amine groups present in the structure .

Case Study 1: Fluorescent Sensor Development

A study published in Chemical Communications highlighted the development of a fluorescent sensor based on DPFL-NPB for Al³⁺ detection. The sensor demonstrated a remarkable fluorescence turn-on response upon binding with Al³⁺ ions, achieving a detection limit as low as 0.5 µM. This sensitivity was attributed to the formation of a stable complex that enhances the emission properties of the fluorophore .

Case Study 2: Antioxidant Properties

Research conducted on various derivatives of DPFL-NPB revealed their potential as antioxidants. In vitro assays indicated that these compounds could effectively reduce oxidative stress markers in cellular models, suggesting their applicability in therapeutic contexts for diseases associated with oxidative damage .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅₇H₄₀N₂ |

| Molecular Weight | 752.96 g/mol |

| Melting Point | 239°C |

| CAS Number | 357645-40-0 |

| Purity | ≥98% (HPLC) |

| Application | Description |

|---|---|

| Fluorescent Sensing | Detection of Al³⁺ ions |

| Antioxidant Activity | Scavenging free radicals |

Eigenschaften

IUPAC Name |

2-N,7-N-dinaphthalen-1-yl-2-N,7-N,9,9-tetraphenylfluorene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H40N2/c1-5-23-43(24-6-1)57(44-25-7-2-8-26-44)53-39-47(58(45-27-9-3-10-28-45)55-33-17-21-41-19-13-15-31-49(41)55)35-37-51(53)52-38-36-48(40-54(52)57)59(46-29-11-4-12-30-46)56-34-18-22-42-20-14-16-32-50(42)56/h1-40H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCAURRJHOJJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=C2C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.